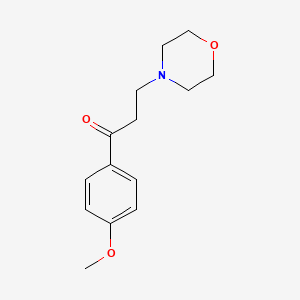
4'-Methoxy-3-morpholino-propiophenone
Description
Propriétés
Numéro CAS |
5770-77-4 |
|---|---|
Formule moléculaire |
C14H19NO3 |
Poids moléculaire |
249.3 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)-3-morpholin-4-ylpropan-1-one |
InChI |
InChI=1S/C14H19NO3/c1-17-13-4-2-12(3-5-13)14(16)6-7-15-8-10-18-11-9-15/h2-5H,6-11H2,1H3 |
Clé InChI |
MARDRZQLSPCWMG-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)CCN2CCOCC2 |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)CCN2CCOCC2 |
Autres numéros CAS |
5770-77-4 |
Origine du produit |
United States |
Applications De Recherche Scientifique
Pharmaceutical Applications
1.1 Precursor in Drug Synthesis
4'-Methoxy-3-morpholino-propiophenone serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its structure allows for the modification and creation of derivatives that exhibit biological activity against various diseases, especially neurological disorders.
1.2 Neurological Disorders
Research indicates that this compound can be utilized in the development of drugs aimed at treating conditions such as depression and anxiety. Its morpholine component may enhance the bioavailability and efficacy of the resulting pharmaceuticals.
Organic Synthesis
2.1 Building Block for Complex Molecules
The compound is widely used in organic synthesis as a building block for more complex molecules. Its reactive functional groups facilitate various chemical reactions, making it an essential component in the development of new organic compounds.
2.2 Synthesis Pathways
The synthesis of this compound typically involves several steps, including the reaction of substituted phenyl groups with appropriate reagents to introduce the morpholine and methoxy functionalities.
Research Applications
3.1 Psychoactive Substance Research
Due to its structural similarities to known psychoactive substances, this compound has been investigated as a potential precursor for synthesizing new psychoactive drugs. This aspect is particularly relevant in forensic science and drug regulation, where understanding the synthesis pathways can aid in identifying illicit drug production .
3.2 Antioxidant Activity Studies
Recent studies have explored the antioxidant properties of derivatives synthesized from this compound. These derivatives showed significant radical scavenging activity, suggesting potential applications in treating oxidative stress-related diseases .
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Antioxidant | 15 | |
| Morpholine derivative | Anti-inflammatory | 20 | |
| Propiophenone derivative | Neuroprotective | 12 |
Case Studies
Case Study 1: Drug Development for Neurological Disorders
A study evaluated the efficacy of drugs synthesized using this compound as an intermediate. The results indicated that these drugs significantly reduced symptoms in animal models of depression compared to controls, highlighting their therapeutic potential.
Case Study 2: Forensic Applications
In forensic investigations, compounds derived from this compound were identified as precursors for designer drugs. Analytical techniques such as NMR spectroscopy were employed to confirm their presence in seized samples, aiding law enforcement agencies in tracking illicit drug manufacturing .
Comparaison Avec Des Composés Similaires
Structural Variations
- Backbone Rigidity: The quinoline-based 4k introduces rigidity absent in propiophenone derivatives, which may enhance target selectivity but reduce synthetic accessibility.
Functional Properties
- Bioactivity: While direct data on this compound are lacking, analogs like 15db and 4k demonstrate the importance of methoxy and morpholino groups in modulating pharmacokinetic properties (e.g., membrane permeability, metabolic stability) .
- Electron Density : The methoxy group in all compounds enhances electron donation, affecting reactivity in electrophilic substitution or redox reactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


